molecular formula C21H22BrNO3 B11419794 5-bromo-1-[2-(4-tert-butylphenoxy)ethyl]-7-methyl-1H-indole-2,3-dione

5-bromo-1-[2-(4-tert-butylphenoxy)ethyl]-7-methyl-1H-indole-2,3-dione

Cat. No.: B11419794
M. Wt: 416.3 g/mol
InChI Key: LTFCUHWEFTZYEL-UHFFFAOYSA-N
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Description

5-bromo-1-[2-(4-tert-butylphenoxy)ethyl]-7-methyl-1H-indole-2,3-dione is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and their wide range of biological activities. This compound is characterized by the presence of a bromine atom, a tert-butylphenoxy group, and a methyl group attached to the indole ring system.

Preparation Methods

The synthesis of 5-bromo-1-[2-(4-tert-butylphenoxy)ethyl]-7-methyl-1H-indole-2,3-dione can be achieved through several synthetic routes. One common method involves the Fischer indole synthesis, which is a well-known reaction for constructing indole rings. This method typically involves the reaction of phenylhydrazine with a ketone or aldehyde in the presence of an acid catalyst .

For industrial production, the Suzuki-Miyaura coupling reaction is often employed. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst. The reaction conditions are generally mild and can tolerate a variety of functional groups .

Chemical Reactions Analysis

5-bromo-1-[2-(4-tert-butylphenoxy)ethyl]-7-methyl-1H-indole-2,3-dione undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom in the compound can be substituted with other nucleophiles through nucleophilic substitution reactions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid derivative, while reduction may produce an alcohol derivative.

Scientific Research Applications

5-bromo-1-[2-(4-tert-butylphenoxy)ethyl]-7-methyl-1H-indole-2,3-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-bromo-1-[2-(4-tert-butylphenoxy)ethyl]-7-methyl-1H-indole-2,3-dione involves its interaction with specific molecular targets and pathways. Indole derivatives are known to interact with various biological receptors and enzymes, leading to a range of biological effects. The exact mechanism depends on the specific application and the biological system being studied .

Comparison with Similar Compounds

5-bromo-1-[2-(4-tert-butylphenoxy)ethyl]-7-methyl-1H-indole-2,3-dione can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its indole ring system, which imparts specific chemical and biological properties that are not present in simpler aromatic compounds.

Properties

Molecular Formula

C21H22BrNO3

Molecular Weight

416.3 g/mol

IUPAC Name

5-bromo-1-[2-(4-tert-butylphenoxy)ethyl]-7-methylindole-2,3-dione

InChI

InChI=1S/C21H22BrNO3/c1-13-11-15(22)12-17-18(13)23(20(25)19(17)24)9-10-26-16-7-5-14(6-8-16)21(2,3)4/h5-8,11-12H,9-10H2,1-4H3

InChI Key

LTFCUHWEFTZYEL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC2=C1N(C(=O)C2=O)CCOC3=CC=C(C=C3)C(C)(C)C)Br

Origin of Product

United States

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